REACTION_CXSMILES
|
[C:1]([C:3]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1)#[N:2].O[N:34]1[C:38](=[O:39])[CH2:37][CH2:36][C:35]1=[O:40].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[C:1]([C:3]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)([C:12]([O:14][N:34]2[C:38](=[O:39])[CH2:37][CH2:36][C:35]2=[O:40])=[O:13])[CH2:8][CH2:7]1)#[N:2]
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Name
|
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(CCN1CCC(CC1)(C(=O)O)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the warm solution were added
|
Type
|
STIRRING
|
Details
|
The suspension is stirred at room temperature under anhydrous conditions for about 36 hours
|
Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to approximately 5°C.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with approximately 400 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed three times with water, solid sodium chloride being
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
partially concentrated until a precipitate forms
|
Type
|
FILTRATION
|
Details
|
Filtration and recrystallization of the precipitate
|
Type
|
ADDITION
|
Details
|
from a mixture of tetrahydrofuran and isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCN1CCC(CC1)(C(=O)ON1C(CCC1=O)=O)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |